molecular formula C18H24N2O4 B13369338 N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide

N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide

Cat. No.: B13369338
M. Wt: 332.4 g/mol
InChI Key: RCDQNYMKKUFXIZ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a synthetic organic compound. It is characterized by the presence of a furan ring, a pyridine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis.

    Coupling Reactions: The furan and pyridine rings are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could occur at the pyridine ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the furan and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dihydropyridines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide analogs: Compounds with similar structures but different substituents.

    Other furan-containing compounds: Compounds with furan rings but different functional groups.

    Other pyridine-containing compounds: Compounds with pyridine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-methyl-1-(3-methylbutyl)-4-oxopyridin-3-yl]oxyacetamide

InChI

InChI=1S/C18H24N2O4/c1-13(2)6-8-20-9-7-16(21)18(14(20)3)24-12-17(22)19-11-15-5-4-10-23-15/h4-5,7,9-10,13H,6,8,11-12H2,1-3H3,(H,19,22)

InChI Key

RCDQNYMKKUFXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCC(C)C)OCC(=O)NCC2=CC=CO2

Origin of Product

United States

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